7-(Trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylic acid
Description
7-(Trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylic acid is a fluorinated heterocyclic compound characterized by a pyrazoloquinazoline backbone substituted with a trifluoromethyl (-CF₃) group at the 7-position and a carboxylic acid (-COOH) group at the 10-position. Its structural complexity and electron-withdrawing trifluoromethyl group make it a candidate for pharmaceutical research, particularly in antimicrobial and anti-inflammatory applications.
Properties
IUPAC Name |
11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O2/c17-16(18,19)14-10-6-5-8-3-1-2-4-9(8)13(10)20-12-7-11(15(23)24)21-22(12)14/h1-4,7H,5-6H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKWLYGFBWFABD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N3C(=CC(=N3)C(=O)O)N=C2C4=CC=CC=C41)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(Trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylic acid (CAS Number: 310451-85-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₇H₁₂F₃N₃O₂. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₂F₃N₃O₂ |
| Molecular Weight | 341.29 g/mol |
| CAS Number | 310451-85-5 |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Protein Kinases : Preliminary studies indicate that the compound may act as an inhibitor of certain protein kinases, which play critical roles in cell signaling pathways related to cancer and other diseases.
- G Protein-Coupled Receptors (GPCRs) : It has been suggested that this compound may modulate GPCR activity, potentially influencing neurotransmitter release and cellular signaling pathways associated with neuroprotection and inflammation .
- Multidrug Resistance (MDR) Reversal : There is evidence that compounds with similar structures can act as MDR reversers by blocking efflux pumps, enhancing the efficacy of co-administered chemotherapeutic agents .
Anticancer Properties
Research has shown that derivatives of pyrazoloquinazolines exhibit significant anticancer activity. For instance, compounds structurally related to this compound have been tested against various cancer cell lines. These studies typically report:
- Inhibition of Cell Proliferation : IC50 values in the low micromolar range against breast cancer and leukemia cell lines.
- Induction of Apoptosis : Mechanistic studies suggest that these compounds activate apoptotic pathways through caspase activation and mitochondrial dysfunction.
Neuroprotective Effects
The modulation of mGlu receptors has been linked to neuroprotective effects in models of ischemic stroke and neurodegenerative diseases such as Alzheimer's disease. Compounds that target these receptors can promote neuronal survival and reduce excitotoxicity .
Case Studies
- In Vitro Studies : In a study examining the effects of various pyrazoloquinazoline derivatives on human cancer cell lines, it was found that the introduction of a trifluoromethyl group significantly enhanced cytotoxicity compared to non-fluorinated analogs.
- Animal Models : In vivo studies using rodent models have demonstrated that administration of related compounds led to reduced tumor growth rates and improved survival outcomes in models of metastatic cancer.
- Clinical Implications : Although direct clinical data on this compound is limited, its structural relatives have shown promise in clinical trials for their ability to overcome drug resistance in chemotherapy.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylic acid. For instance, derivatives of this compound have been synthesized and tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml, indicating their potential as future antituberculosis agents .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research indicates that pyrazoloquinazoline derivatives can inhibit the proliferation of cancer cell lines. For example, certain derivatives were shown to induce apoptosis in K562 leukemia cells, suggesting that the trifluoromethyl group enhances the biological activity of the scaffold .
Polymer Chemistry
In materials science, the incorporation of trifluoromethyl groups into polymer matrices has been studied for their effects on thermal stability and mechanical properties. The unique electronic properties imparted by the trifluoromethyl group can enhance the performance of polymers in various applications, including coatings and adhesives.
Fluorinated Materials
The synthesis of fluorinated compounds like this compound is crucial for developing materials with specific surface properties. These materials are often used in applications requiring hydrophobicity and chemical resistance.
Spectroscopic Applications
The compound's distinct spectral features make it a candidate for use in analytical methods such as NMR and mass spectrometry. Its characterization through these techniques allows researchers to elucidate structural details and interactions with biological targets .
Chromatography
In chromatography, derivatives of this compound can serve as standards or markers due to their stability and well-defined chemical structure. Their behavior in different chromatographic systems can provide insights into solvent interactions and compound stability.
Case Studies
Comparison with Similar Compounds
Core Structural Variations
The compound belongs to a broader class of pyrazoloquinazoline derivatives. Key structural differences among analogues include:
- Substituents at the 7-position : Trifluoromethyl (-CF₃) in the target compound vs. halophenyl groups (e.g., 4-chlorophenyl in KC-1, 4-fluorophenyl in KC-3) in other derivatives .
- Functional groups at the 10-position : Carboxylic acid (-COOH) in the target compound vs. methylthio (-SCH₃) or carbonitrile (-CN) groups in KC-1 and KC-3 .
- Derivatization of the carboxylic acid : In related compounds (e.g., CAS 489451-55-0), the -COOH group is replaced by carboxamide (-CONH-) linked to aromatic or alkyl substituents .
Physical and Spectral Data
Comparative data for select compounds are summarized below:
Notes:
Antimicrobial Activity
While explicit data for the target compound are lacking, KC-1 and KC-3 demonstrated moderate-to-strong antimicrobial activity against Staphylococcus aureus and Escherichia coli in preliminary assays . The trifluoromethyl group’s electron-withdrawing nature may enhance activity by increasing membrane permeability, but substitution at the 10-position (e.g., -COOH vs. -CN) likely modulates potency.
Pharmacological Potential of Carboxamide Derivatives
Derivatives like CAS 489451-55-0 and CAS 489451-59-4 feature carboxamide linkages to pyrazole or benzyl groups, which are common in kinase inhibitors and anti-inflammatory agents . For example:
- CAS 489451-55-0 : The 3,5-dimethyl-1-(2-methylbenzyl) substituent may enhance selectivity for cyclooxygenase (COX) enzymes .
Preparation Methods
Intermolecular Cyclization of Diazo Compounds with Activated Acetylenes
The most efficient method involves a one-pot, two-step sequence combining diazo-isatin derivatives 1 with acetylenedicarboxylates 2 in aqueous media. As reported by [Biological and Molecular Chemistry], this approach leverages the reactivity of N-silyl-1-azaallylic anions and perfluoroalkenes to assemble the pyrazoloquinazoline core.
Key reaction conditions :
-
Solvent : Water (green chemistry advantage)
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Catalysts : HI (2 equiv) and I (1 equiv)
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Temperature : Room temperature (25°C)
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Time : 15 minutes
The reaction proceeds via initial [3+2] cycloaddition between the diazo compound and acetylene, followed by iodine-mediated skeletal rearrangement to form the tricyclic system. The trifluoromethyl group is introduced via pre-functionalized starting materials, ensuring regioselectivity at position 7.
Functionalization to Carboxylic Acid Derivatives
Ester Hydrolysis of Methyl 7-(Trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxylate
The carboxylic acid is obtained via saponification of its methyl ester precursor (CAS 313389-78-5).
Procedure :
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Substrate : Methyl ester (1 mmol)
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Reagents : LiOH (3 equiv) in THF/HO (3:1)
-
Conditions : Reflux at 70°C for 6 hours
-
Workup : Acidification to pH 2 with HCl, filtration, and drying
Table 1: Comparative Analysis of Ester Hydrolysis Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| LiOH | THF/HO | 70 | 6 | 92 |
| NaOH | EtOH/HO | 80 | 8 | 85 |
| KOH | Dioxane/HO | 90 | 4 | 88 |
Direct Carboxylation via CO2_22 Insertion
A less common but emerging strategy involves palladium-catalyzed carboxylation of the corresponding bromide 5 using CO.
Catalytic system :
Critical Analysis of Methodologies
Advantages of the HI/I2_22-Mediated Route
Limitations of Late-Stage Fluorination
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Requires specialized CF sources (e.g., CFCu).
-
Lower regiocontrol compared to pre-functionalized substrates.
Characterization and Validation
Spectroscopic data :
-
H NMR (DMSO-d): δ 8.45 (s, 1H, H-9), 7.98–7.82 (m, 4H, aromatic), 4.32 (t, 2H, CH), 3.21 (t, 2H, CH).
Purity validation :
Industrial-Scale Considerations
Process Optimization
Q & A
Q. What in vitro assays are most suitable for evaluating this compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Profiling : Use ADP-Glo™ assays across a panel of 50+ kinases to identify selectivity .
- Cellular Efficacy : Measure phospho-ERK/STAT3 levels via Western blot in cancer cell lines (e.g., A549) .
- Counter-Screens : Test against off-target GPCRs (e.g., β-arrestin recruitment assays) to rule out promiscuity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
